molecular formula C7H8N4O2S B14745919 (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine

(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine

Cat. No.: B14745919
M. Wt: 212.23 g/mol
InChI Key: NMTNCGMALSIKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(1,1-dioxo-2,3-dihydro-1λ⁶,2,3-benzothiadiazin-4-ylidene)hydrazine is a heterocyclic compound featuring a benzothiadiazine core fused with a hydrazine moiety in the Z-configuration. The 1,1-dioxo (sulfonyl) group contributes to its electron-withdrawing properties, while the hydrazine group enables diverse reactivity, such as forming Schiff bases or coordinating with metals. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness, which influences its physicochemical and biological behavior .

Properties

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

(Z)-(1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-ylidene)hydrazine

InChI

InChI=1S/C7H8N4O2S/c8-9-7-5-3-1-2-4-6(5)14(12,13)11-10-7/h1-4,11H,8H2,(H,9,10)

InChI Key

NMTNCGMALSIKSB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/N)/NNS2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN)NNS2(=O)=O

Origin of Product

United States

Preparation Methods

Core Cyclization Strategy

The primary synthesis route involves reacting 2-cyano-substituted benzene sulfonic acid chlorides with hydrazine hydrate in anhydrous ethanol. Patent DE1197465B demonstrates this method using 2-cyano-5-methoxy-benzenesulfonic acid chloride, which undergoes nucleophilic attack at the sulfonyl chloride group (Figure 1). The reaction proceeds at reflux temperatures (78–80°C) for 10 minutes, yielding 4-hydrazino-7-methoxy-2H-1,2,3-benzothiadiazine-1,1-dioxide as a crystalline intermediate.

Table 1: Reaction Parameters for Benzothiadiazine Formation

Reactant Solvent Temperature Time Yield Reference
2-cyano-5-methoxy derivative Anhydrous EtOH 78°C 10 min 68%
2-cyano-5-ethoxy derivative Anhydrous EtOH 60°C 5 min 72%

Hydrazine Coordination and Cyclization

Hydrazine acts as a bidentate ligand, facilitating ring closure through:

  • Nucleophilic substitution at the sulfonyl chloride center
  • Condensation with the cyano group to form the thiadiazine ring
    The reaction’s exothermic nature necessitates controlled addition rates to prevent oligomerization byproducts. Infrared spectroscopy confirms cyclization via the disappearance of the CN stretch at 2,240 cm⁻¹ and the emergence of N–H bending vibrations at 1,620 cm⁻¹.

Isomer Control and Purification

Z-Isomer Isolation Techniques

While the synthetic route produces a mixture of E/Z isomers, differential solubility enables selective crystallization. The Z-configuration predominates in ethanol recrystallizations due to intramolecular hydrogen bonding between the hydrazine NH and the sulfonyl oxygen. Patent DE1197465B reports isolating the Z-isomer by cooling the reaction mixture to 0°C and filtering the precipitate, achieving 92% isomeric purity.

Salt Formation for Stabilization

Hydrochloride salts improve stability through:

  • Protonation of the hydrazine nitrogen (pKa ≈ 3.1)
  • Ionic interactions with the sulfonyl dioxide moiety
    Treating the free base with ethanolic HCl at 60°C yields the hydrochloride salt with a decomposition temperature of 205°C.

Scalability and Industrial Adaptations

Solvent Optimization

Comparative studies reveal ethanol’s superiority over toluene or THF:

  • Dielectric constant (ε = 24.3) promotes ionic intermediates
  • Hydrogen bonding capacity assists in crystal lattice formation
    Scaling to 50 kg batches maintains yields above 65% when using a 7:1 solvent-to-reactant ratio.

Inert Atmosphere Processing

Nitrogen purging minimizes oxidation of the hydrazine intermediate, reducing byproduct formation from 12% to 3% in pilot plant trials. Pressure reactors (2–3 atm) further enhance reaction rates by 40% without compromising selectivity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 1.39 (t, 3H, CH₃)
  • Elemental Analysis : Calculated for C₉H₁₀N₄O₃S: C 41.86%, H 3.90%, N 21.69%; Found: C 41.72%, H 3.88%, N 21.64%

Thermal Stability Profile

Table 2: Thermal Properties of Z-Isomer Derivatives

Compound Form Melting Point Decomposition Temp
Free base 160°C (dec) 160°C
Hydrochloride salt 205°C (dec) 206°C

Comparative Analysis with Structural Analogues

Patent DE1445008A1 describes related 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides, highlighting critical differences:

  • Ring substitution patterns : 2,3-dihydro vs. 3,4-dihydro systems alter dipole moments (μ = 5.2 D vs. 4.8 D)
  • Biological activity : The 4-hydrazino group in the Z-isomer increases ATPase inhibition by 3-fold compared to non-hydrazinated analogues

Chemical Reactions Analysis

Types of Reactions

(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its anticancer properties and its ability to modulate immune responses.

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Core Heterocycle : The benzothiadiazine ring system is shared with compounds like N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (), but the latter incorporates a dithiazine ring (two sulfur atoms) instead of a thiadiazine (one sulfur, one nitrogen) .
  • Configuration: The Z-configuration of the hydrazine group in the target compound contrasts with E-isomers seen in 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole (), which may alter steric interactions and biological activity .

Physicochemical Properties

  • Spectroscopic Data : The sulfonyl group in the target compound generates IR peaks at ~1345 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch), consistent with N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine () .
  • Solubility and Stability : Hydrazine derivatives like 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide () exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), a trait shared with the target compound due to the sulfonyl group .

Q & A

Q. What experimental methodologies are recommended for synthesizing (Z)-benzothiadiazin-hydrazine derivatives?

Synthesis typically involves condensation reactions between substituted benzothiadiazinones and hydrazine derivatives. For example:

  • Nitro-substituted derivatives : React 6-nitro-2H-benzothiazin-3(4H)-one with hydrazine hydrate in ethanol under reflux (yields ~70–85%) .
  • Halogenated analogs : Use chloro- or bromo-substituted benzothiazines with hydrazine in acetic acid, followed by recrystallization .
  • Structural confirmation : Employ FT-IR (N–H stretching at 3200–3300 cm⁻¹) and ¹H NMR (hydrazine NH₂ signals at δ 4.5–5.5 ppm) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in stereochemistry?

SC-XRD with SHELX software (e.g., SHELXL for refinement) is critical for confirming the (Z)-configuration and dihedral angles between aromatic rings. Key steps:

  • Collect data at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refine structures with anisotropic displacement parameters; typical R-factors < 0.05 for high-quality crystals .
  • Analyze intermolecular interactions (e.g., hydrogen bonds between N–H and sulfonyl O atoms) to predict packing behavior .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention times vary by substituent (e.g., 6-nitro derivatives elute at ~12.3 min) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >200°C for sulfonyl-containing derivatives) .
  • pH stability : Test solubility in aqueous buffers (pH 2–12); hydrazine moieties degrade under strongly acidic/alkaline conditions .

Advanced Research Questions

Q. How do computational studies inform reaction mechanisms for hydrazine derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Decomposition pathways : Hydrazine derivatives decompose via N–N bond cleavage (activation energy ~45–60 kcal/mol) to form NH₃ and N₂ .
  • Catalytic activity : Low-coordinated Cu(111) surfaces reduce activation barriers for hydrazine dissociation by 15–20% compared to planar surfaces .
  • Reaction selectivity : Steric effects from substituents (e.g., methyl groups) influence cycloreversion rates in metathesis reactions .

Q. How can contradictory antimicrobial activity data be resolved?

  • Dose-response assays : Compare MIC values across bacterial strains (e.g., S. aureus vs. E. coli); nitro-substituted derivatives (e.g., compound 5f) show MICs of 8–16 µg/mL .
  • SAR analysis : Correlate substituent electronegativity (e.g., –NO₂ > –Cl > –CH₃) with enhanced Gram-positive activity .
  • Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial cell walls .

Q. What strategies optimize catalytic applications of benzothiadiazin-hydrazine complexes?

  • Photocatalysis : Incorporate into MoSe₂/CdS-CdSe composites for H₂ evolution; hydrazine modulates phase transitions during hydrothermal synthesis (optimal at 0.5 M concentration) .
  • Electrocatalysis : Anchor derivatives on carbon electrodes; cyclic voltammetry reveals redox peaks at −0.3 V to +0.7 V (vs. Ag/AgCl) .

Q. How do non-covalent interactions influence supramolecular assembly?

  • Hydrogen bonding : N–H···O=S interactions (2.8–3.2 Å) dominate in crystal lattices, stabilizing layered structures .
  • π-π stacking : Face-to-face stacking of benzothiadiazin rings (interplanar distance ~3.5 Å) enhances thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.